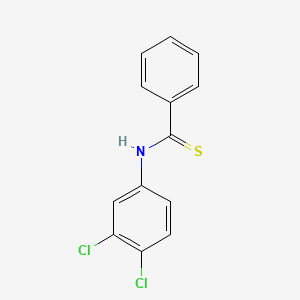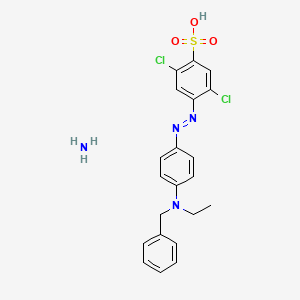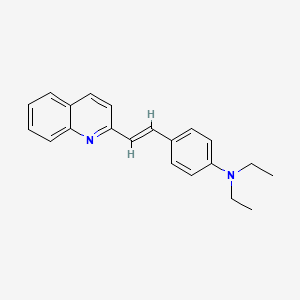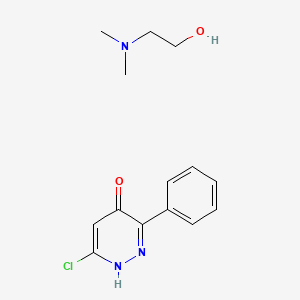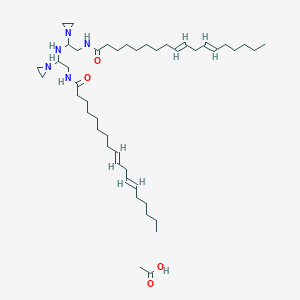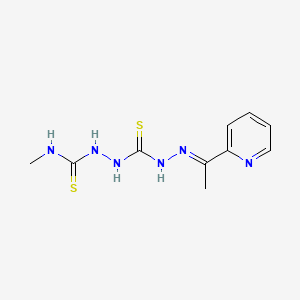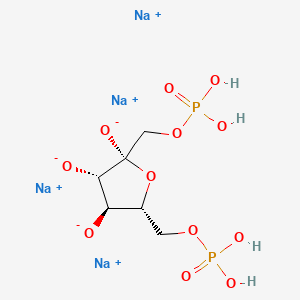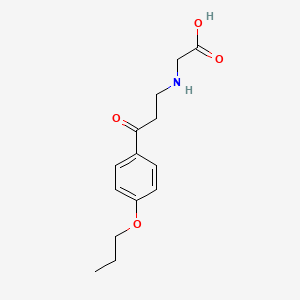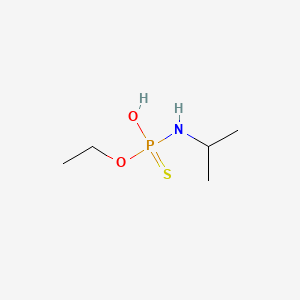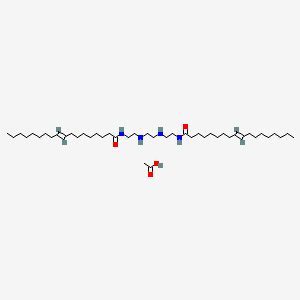
N,N'-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of long-chain fatty amides and ethylene bridges, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of ethylenediamine with octadec-9-enoic acid derivatives. The reaction is carried out under controlled conditions, often requiring catalysts to facilitate the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide)
- N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) diacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propiedades
Número CAS |
94023-31-1 |
|---|---|
Fórmula molecular |
C42H82N4O2.C2H4O2 C44H86N4O4 |
Peso molecular |
735.2 g/mol |
Nombre IUPAC |
acetic acid;(E)-N-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C42H82N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,43-44H,3-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b19-17+,20-18+; |
Clave InChI |
AWDMRTSEHLUASP-ZGWGUCJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



